4-Bromo-2-phenyl-7-trifluoromethylquinoline
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Overview
Description
4-Bromo-2-phenyl-7-trifluoromethylquinoline is a chemical compound with the molecular formula C16H9BrF3N and a molecular weight of 352.15 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-phenyl-7-trifluoromethylquinoline typically involves the bromination of 2-phenyl-7-trifluoromethylquinoline. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, cyclization, and functional group transformations under controlled conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction. For instance, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-2-phenyl-7-trifluoromethylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-phenyl-7-trifluoromethylquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
- 4-Bromo-2-phenyl-6-trifluoromethylquinoline
- 4-Bromo-2-phenyl-8-trifluoromethylquinoline
- 4-Chloro-2-phenyl-7-trifluoromethylquinoline
Uniqueness: 4-Bromo-2-phenyl-7-trifluoromethylquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in designing molecules with tailored biological activities and material properties .
Properties
CAS No. |
1189106-12-4 |
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Molecular Formula |
C16H9BrF3N |
Molecular Weight |
352.15 g/mol |
IUPAC Name |
4-bromo-2-phenyl-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H9BrF3N/c17-13-9-14(10-4-2-1-3-5-10)21-15-8-11(16(18,19)20)6-7-12(13)15/h1-9H |
InChI Key |
JECUSUQFZRDGPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(F)(F)F)C(=C2)Br |
Origin of Product |
United States |
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